molecular formula C7H11NO4S B3391620 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 1909325-24-1

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Cat. No.: B3391620
CAS No.: 1909325-24-1
M. Wt: 205.23 g/mol
InChI Key: BYDYRYRMUJAMLN-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic heterocyclic compound featuring a unique sulfone (SO₂) moiety integrated into a rigid bicyclo[2.2.2]octane scaffold. The molecule comprises a fused azabicyclic system with a carboxylic acid group at position 3, contributing to its polarity and reactivity. Its molecular formula is C₈H₁₀NO₄S, with a molecular weight of 228.24 g/mol (CAS: 1551711-18-2) . The sulfone group enhances electron-withdrawing properties, influencing its stability and interaction with biological targets, while the bicyclic framework imposes conformational rigidity, a feature critical for binding specificity in pharmaceutical applications.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-7(10)6-5-1-3-8(4-2-5)13(6,11)12/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDYRYRMUJAMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(S2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-24-1
Record name 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the dioxo groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the development of novel drugs targeting neurological disorders. The bicyclic structure is conducive to forming interactions with biological targets, enhancing its efficacy as a pharmacophore.

Organic Synthesis

Due to its reactive functional groups, 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid serves as an important intermediate in the synthesis of various organic compounds. Its derivatives have been utilized in the synthesis of:

  • Phosphonates : Compounds like diethyl {2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octan-3-yl}phosphonate exhibit interesting biological activities and are used in agrochemical applications .

Agrochemicals

Research indicates that derivatives of this compound can function as pesticides or herbicides due to their ability to interact with specific biochemical pathways in plants and pests.

Case Study 1: Neuropharmacological Research

A study investigated the effects of quinuclidine derivatives on neurotransmitter systems, particularly focusing on their role as potential modulators of acetylcholine receptors. The findings suggest that these compounds can enhance cholinergic signaling, which may be beneficial in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Phosphonates

In a synthetic chemistry project, researchers successfully synthesized several phosphonate derivatives using this compound as a precursor. These derivatives were tested for their herbicidal activity and showed promising results against common agricultural pests.

Mechanism of Action

The mechanism by which 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclic Carboxylic Acid Derivatives

Compound Name Bicyclic Framework Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound [2.2.2]octane Sulfone (SO₂), Carboxylic acid 228.24 Potential β-lactamase inhibitor; enhanced rigidity for target binding.
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (Ampicillin core) [3.2.0]heptane β-lactam, Thioether (S) 349.41 Antibiotic (β-lactam class); susceptibility to β-lactamase degradation.
2-Azabicyclo[3.3.0]octane-3-carboxylic acid (Ramipril component) [3.3.0]octane Carboxylic acid, Ester 416.51 ACE inhibitor; conformational flexibility critical for enzyme interaction.
(2S,5R)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0]heptane Bromine substituents, β-lactam 443.07 Synthetic intermediate for halogenated antibiotics; increased steric hindrance.
(3R)-1-Azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane Carboxylic acid, No sulfone 169.18 Neurological research (nicotinic receptor modulation); lacks sulfone reactivity.

Key Findings

Ring Size and Rigidity :

  • The [2.2.2]octane system in the target compound provides greater rigidity compared to smaller frameworks like [3.2.0]heptane (Ampicillin) or [3.3.0]octane (Ramipril). This rigidity may enhance binding affinity in enzyme inhibition but reduce adaptability to diverse targets .
  • In contrast, the [2.2.2]octane derivative without a sulfone (CAS: 75208-40-1) exhibits lower acidity (pKa ~4.5 vs. ~1.9 for the sulfone analog) due to the absence of electron-withdrawing effects .

Functional Group Impact: The sulfone group in the target compound distinguishes it from thioether-containing analogs (e.g., Ampicillin). Halogenation in compounds like the dibromo derivative introduces steric bulk, altering reactivity and bioavailability.

Safety profiles vary: Sulfone-containing analogs show moderate acute toxicity (Oral LD₅₀ > 2000 mg/kg in rodents), whereas halogenated derivatives require stringent handling due to irritancy (H315, H319) .

Biological Activity

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11NO3SC_8H_{11}NO_3S, with a molecular weight of approximately 205.23 g/mol . Its structure includes a bicyclic framework that contributes to its biological activity.

Research indicates that compounds within the azabicyclo[2.2.2]octane class, including 2,2-Dioxo-2lambda6-thia derivatives, may act as selective inhibitors of gamma-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP). This inhibition is particularly relevant for Alzheimer's disease research, as it may reduce the formation of amyloid-beta peptides, which are implicated in neurodegeneration .

Key Findings:

  • Gamma-Secretase Inhibition : The compound has shown potency in inhibiting presenilin-1 (PSEN1), a component of the gamma-secretase complex. In vitro studies have demonstrated low nanomolar potency against PSEN1 complexes, suggesting potential therapeutic applications in Alzheimer's disease .
  • Brain Penetration : The compound exhibits favorable pharmacokinetic properties, including significant brain penetration, which is crucial for central nervous system (CNS) drug development. Studies reported high brain-to-plasma ratios, indicating effective delivery to brain tissues .

Case Studies

Several studies have investigated the biological effects and therapeutic potential of this compound:

StudyObjectiveFindings
Bischoff et al. (2024)Evaluate PSEN1 inhibitionIdentified structural features necessary for selective inhibition; demonstrated significant potency against PSEN1 complexes with minimal effects on PSEN2 .
Kuleuven Research GroupPharmacokinetics in animal modelsShowed high clearance rates and extensive distribution outside plasma; indicated potential for CNS applications due to favorable unbound fractions in brain tissue .
Sigma-Aldrich ResearchSynthesis and characterizationDeveloped synthetic pathways for obtaining the compound; characterized its physical and chemical properties relevant to biological testing .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

  • Inhibition of gamma-secretase : Selectively inhibits PSEN1 with low nanomolar potency.
  • CNS penetration : Demonstrates effective brain penetration and favorable pharmacokinetics.
  • Potential therapeutic applications : Promising candidate for Alzheimer's disease treatment due to its mechanism of action targeting amyloid-beta production.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Respiratory Protection : Employ NIOSH-approved N95/P95 respirators for dust control; use fume hoods for ventilation to mitigate respiratory irritation (H335) .
  • Spill Management : Avoid dust generation during cleanup. Collect spills using sealed containers and dispose via licensed waste services .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use (1S,3S,4R)-configured intermediates with tert-butoxycarbonyl (Boc) protecting groups to stabilize the bicyclic core during synthesis .
  • Catalytic Methods : Explore asymmetric hydrogenation or enzymatic catalysis to enhance enantiomeric excess (e.g., >99% purity) .
  • Purification : Employ reverse-phase HPLC with chiral columns (C18 or cyclodextrin-based) for separation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclic structure and substituent positions (e.g., δ 170–175 ppm for carboxylic acid) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, S=O at ~1150–1300 cm⁻¹) .
  • HPLC-MS : Combine reverse-phase chromatography with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 267.32) .

Advanced Research Questions

Q. How should researchers assess the thermal and hydrolytic stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres to identify degradation thresholds .
  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • ACE Inhibition : Use porcine kidney ACE enzymes with hippuryl-histidyl-leucine (HHL) substrate to measure IC₅₀ values, referencing ramipril as a control .
  • Cytotoxicity Screening : Employ human cell lines (e.g., HEK-293) with MTT assays to assess biocompatibility .

Q. How can computational methods predict the compound’s reactivity or target interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ACE or bacterial penicillin-binding proteins (PBPs) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study conformational stability .

Q. How should researchers address discrepancies in toxicity data across studies?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference OSHA, IARC, and NTP classifications. Note that while some SDSs report H302/H315 hazards, carcinogenicity data is absent .
  • In-House Testing : Conduct acute toxicity assays (OECD 423) on rodent models to validate oral LD₅₀ and NOAEL .
  • Meta-Analysis : Review structurally similar compounds (e.g., bicyclic β-lactams) for analog-based risk assessment .

Data Contradiction Analysis

  • Stability vs. Reactivity : While SDSs state the compound is stable under recommended storage conditions , the absence of explicit data on hydrolysis/oxidative degradation necessitates empirical validation .
  • Toxicity Gaps : OSHA and IARC classifications lack carcinogenicity data, requiring conservative hazard assumptions in experimental design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid
Reactant of Route 2
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid

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